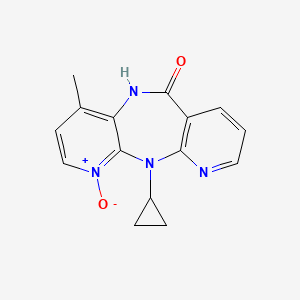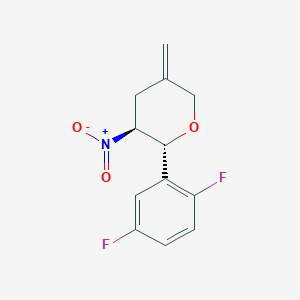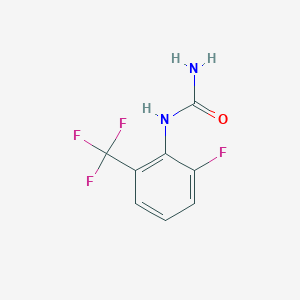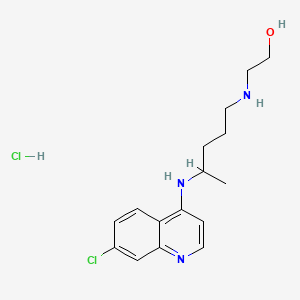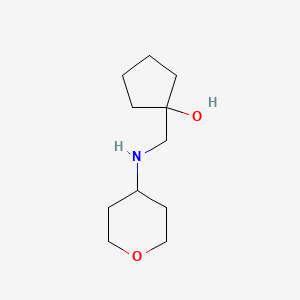
(2R,4S)-Sacubitril-O-isobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4S)-Sacubitril-O-isobutane is a chiral compound that serves as an impurity of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with Valsartan for the treatment of heart failure.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2R,4S)-Sacubitril-O-isobutane involves several steps, including the synthesis of the free acid form of Sacubitril and its subsequent conversion to the desired chiral form. The synthetic route typically involves the use of well-crystallizing salts of Sacubitril with amines such as cyclohexylamine, tert-butylamine, or iso-propylamine. These salts help in removing chemical impurities from the crude free acid of Sacubitril .
Industrial Production Methods
Industrial production methods for this compound focus on achieving high purity and yield. The process involves the crystallization of Sacubitril in its free acid form, followed by the formation of pharmaceutically applicable salts such as the crystalline sodium salt, calcium salt, and hemisolvate of the potassium salt .
化学反応の分析
Types of Reactions
(2R,4S)-Sacubitril-O-isobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds .
科学的研究の応用
(2R,4S)-Sacubitril-O-isobutane has several scientific research applications, including:
Chemistry: Used as a reference compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its potential effects on biological systems and its role as an impurity in Sacubitril.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard for quality control
作用機序
The mechanism of action of (2R,4S)-Sacubitril-O-isobutane involves its interaction with neprilysin, an enzyme responsible for the degradation of natriuretic peptides. By inhibiting neprilysin, the compound helps in increasing the levels of these peptides, which play a crucial role in regulating blood pressure and fluid balance. The molecular targets and pathways involved include the natriuretic peptide receptors and the downstream signaling pathways that mediate their effects .
類似化合物との比較
Similar Compounds
(2S,4S)-Sacubitril: Another enantiomer of Sacubitril with different stereochemistry.
Sacubitril/Valsartan: A combination drug used for heart failure treatment.
Sacubitril sodium: A salt form of Sacubitril used in pharmaceutical formulations
Uniqueness
(2R,4S)-Sacubitril-O-isobutane is unique due to its specific stereochemistry, which affects its interaction with biological targets and its pharmacological properties. This uniqueness makes it an important compound for research and development in various scientific fields .
特性
CAS番号 |
149709-64-8 |
|---|---|
分子式 |
C28H37NO5 |
分子量 |
467.6 g/mol |
IUPAC名 |
ethyl (2R,4S)-2-methyl-4-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-5-(4-phenylphenyl)pentanoate |
InChI |
InChI=1S/C28H37NO5/c1-6-33-27(32)20(2)18-24(29-25(30)16-17-26(31)34-28(3,4)5)19-21-12-14-23(15-13-21)22-10-8-7-9-11-22/h7-15,20,24H,6,16-19H2,1-5H3,(H,29,30)/t20-,24+/m1/s1 |
InChIキー |
PCZHPQHEVJANOP-YKSBVNFPSA-N |
異性体SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)
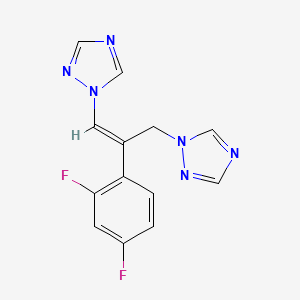
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
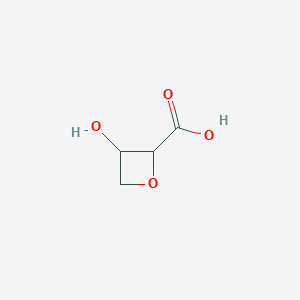
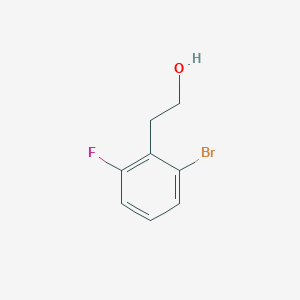
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
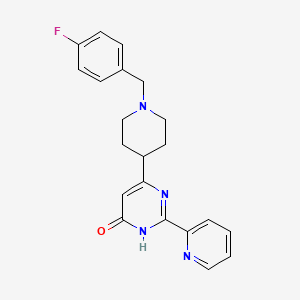
![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)
